molecular formula C9H5Cl2N3 B7838319 2,4-Dichloro-5-(pyridin-3-yl)pyrimidine

2,4-Dichloro-5-(pyridin-3-yl)pyrimidine

Cat. No.: B7838319
M. Wt: 226.06 g/mol
InChI Key: MPRHNRNWVAMNIQ-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(pyridin-3-yl)pyrimidine is a substituted pyrimidine derivative designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. Compounds based on the 2,4-dichloropyrimidine scaffold are recognized for their significant value in constructing potential therapeutic agents . The specific substitution pattern of this compound, featuring a pyridin-3-yl group at the 5-position, makes it a promising building block. The chlorine atoms at the 2 and 4-positions of the pyrimidine ring are excellent leaving groups, allowing for sequential nucleophilic substitution reactions. This enables researchers to systematically introduce diverse amine or alcohol substituents, creating a library of compounds for structure-activity relationship (SAR) studies . This utility is exemplified by research into 2,4-disubstituted pyrimidines as inhibitors of essential plasmodial kinases, PfGSK3 and PfPK6, for novel antimalarial therapy . Similar pyrimidine derivatives have also been investigated for other therapeutic areas, including as inhibitors of protein-protein interactions in antiviral research, such as targeting the influenza virus polymerase . Handle with care in a well-ventilated laboratory and consult the Safety Data Sheet prior to use. This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,4-dichloro-5-pyridin-3-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N3/c10-8-7(5-13-9(11)14-8)6-2-1-3-12-4-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRHNRNWVAMNIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CN=C(N=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phosphorus Oxychloride-Mediated Chlorination

In a nitrogen-purged reactor, 5-(pyridin-3-yl)pyrimidine-2,4-diol is dissolved in toluene or xylene and treated with POCl₃ (2.0–2.5 equivalents) in the presence of triethylamine (1.0–1.5 equivalents). The mixture undergoes reflux at 100–160°C for 2–6 hours, followed by quenching with ice water. The organic layer is separated, washed, and concentrated under reduced pressure to yield the target compound.

Key Advantages :

  • High yields (90–96%) and purity (98–99%).

  • Scalable to industrial production due to simplified workup.

Table 1: Optimization of POCl₃-Based Chlorination

ParameterOptimal RangeImpact on Yield/Purity
POCl₃ Equivalents2.0–2.5Prevents over-chlorination
SolventTolueneEnhances thermal stability
Reaction Temperature160°CMaximizes substitution rate

Phosgene/Triphosgene Alternatives

To mitigate phosphorus waste, phosgene or triphosgene (BTC) serves as a chlorinating agent. In this protocol, 5-(pyridin-3-yl)pyrimidine-2,4-diol reacts with triphosgene (1–7 equivalents) in acetonitrile or dichloromethane at 80–100°C for 20 hours. A catalytic amount of dimethylformamide (DMF) accelerates the reaction. Post-reaction, nitrogen purging removes residual phosgene, and the product is isolated via solvent extraction.

Key Advantages :

  • Reduces phosphorus-containing byproducts.

  • Yields 70–85% with purity ≥97%.

The Suzuki-Miyaura coupling enables the introduction of the pyridin-3-yl group to pre-chlorinated pyrimidine intermediates. This method is ideal for late-stage functionalization, preserving the dichloro substituents.

Suzuki Coupling with 5-Bromo-2,4-Dichloropyrimidine

5-Bromo-2,4-dichloropyrimidine reacts with pyridin-3-ylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a dioxane/water mixture. Sodium carbonate (2 equivalents) facilitates transmetallation, and the reaction proceeds at 100°C for 12–24 hours.

Table 2: Conditions for Suzuki Coupling

ComponentSpecificationRole
CatalystPd(PPh₃)₄ (5 mol%)Facilitates cross-coupling
BaseNa₂CO₃Neutralizes HBr byproduct
SolventDioxane/H₂O (4:1)Maintains reagent solubility

Outcomes :

  • Yield: 75–80% with ≥96% purity.

  • Requires rigorous exclusion of oxygen to prevent catalyst deactivation.

Direct Nucleophilic Substitution

Direct displacement of a leaving group (e.g., methoxy) at the 5-position of 2,4-dichloropyrimidine with pyridin-3-yl lithium or Grignard reagents offers a single-step route. However, the electron-deficient pyrimidine ring necessitates harsh conditions.

Lithium-Halogen Exchange

2,4-Dichloro-5-iodopyrimidine undergoes lithiation at -78°C using n-BuLi, followed by quenching with pyridin-3-ylzinc chloride. This method achieves moderate yields (60–70%) due to competing side reactions.

Challenges :

  • Sensitivity to moisture and temperature.

  • Limited scalability.

One-Pot Synthesis Strategies

StepReagents/ConditionsOutcome
CyclizationHCl (cat.), ethanolForms dihydroxypyrimidine
ChlorinationPOCl₃, refluxIntroduces Cl substituents

Efficiency :

  • Overall yield: 65–75%.

  • Reduces purification steps but requires precise stoichiometry.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
POCl₃ Chlorination90–9698–99HighModerate (P-waste)
Phosgene Chlorination70–8597–99ModerateLow (P-free)
Suzuki Coupling75–8096–98ModerateHigh (Pd cost)
One-Pot Synthesis65–7595–97LowLow

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-5-(pyridin-3-yl)pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with different nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The pyridinyl and pyrimidine rings can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

    Coupling Reactions: Utilize palladium catalysts and bases like potassium carbonate in solvents such as ethanol or dioxane.

    Oxidation and Reduction: Use oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products:

    Substitution Reactions: Yield substituted pyrimidines with various functional groups.

    Coupling Reactions: Produce biaryl compounds or other complex structures.

    Oxidation and Reduction: Result in oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

2,4-Dichloro-5-(pyridin-3-yl)pyrimidine and its derivatives have been investigated for their potential as anticancer agents. Studies demonstrate that pyrimidine derivatives can inhibit various cancer cell lines by targeting specific biological pathways. For instance, compounds with similar structures have shown efficacy against breast cancer and other malignancies by interfering with cellular proliferation and inducing apoptosis .

Antiviral Properties

Research indicates that pyrimidine derivatives, including 2,4-dichloro compounds, exhibit antiviral activity, particularly against HIV strains. The mechanism involves the inhibition of viral replication through interference with viral enzymes . This opens avenues for developing novel antiviral therapies based on these chemical structures.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives. Compounds similar to 2,4-Dichloro-5-(pyridin-3-yl)pyrimidine have been shown to inhibit COX enzymes, which play a crucial role in inflammation. This suggests potential applications in treating inflammatory diseases .

Herbicidal Activity

The compound serves as an important intermediate in the synthesis of herbicides. For example, it is involved in the production of sulfonamide-based herbicides that are effective against a broad spectrum of weeds. The chlorinated pyrimidines exhibit selective herbicidal activity, making them valuable in agricultural formulations .

Pesticide Development

Research into the synthesis of novel pesticides has also included 2,4-Dichloro-5-(pyridin-3-yl)pyrimidine as a starting material. Its derivatives can be modified to enhance efficacy against specific pests while minimizing environmental impact .

Anti-cancer Studies

A recent study evaluated a series of pyrimidine derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that modifications at the pyridine position significantly enhanced anticancer activity compared to non-substituted analogs .

Herbicide Efficacy Trials

Field trials using formulations containing 2,4-Dichloro-5-(pyridin-3-yl)pyrimidine demonstrated effective weed control with minimal crop damage, underscoring its utility as a selective herbicide in agricultural settings .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-(pyridin-3-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The chlorine atoms and pyridinyl group can form hydrogen bonds and other interactions with biological molecules, influencing their function and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 2,4-Dichloro-5-(pyridin-3-yl)pyrimidine and related pyrimidine derivatives:

Compound Name Substituent at Position 5 Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Key Applications References
2,4-Dichloro-5-(pyridin-3-yl)pyrimidine Pyridin-3-yl 231.06 (calc.) Not reported Not reported Pharmaceutical intermediates
2,4-Dichloro-5-(trifluoromethyl)pyrimidine Trifluoromethyl 216.98 49 (at 32 mmHg) Not reported Covalent inhibitors, agrochemicals
2,4-Dichloro-5-(chloromethyl)pyrimidine Chloromethyl 197.45 292.4 (at 760 mmHg) 63–64 Precursor for iodinated derivatives
2,4-Dichloro-5-[(2-methoxyethyl)thio]pyrimidine (2-Methoxyethyl)thio 239.12 326.5 (predicted) Not reported Sulfur-containing drug candidates
2,4-Dichloro-5-(ethoxymethyl)pyrimidine Ethoxymethyl 207.06 Not reported Not reported Alkylation reactions

Key Differences and Implications :

Substituent Effects on Reactivity: The trifluoromethyl group (in 2,4-Dichloro-5-(trifluoromethyl)pyrimidine) enhances electronegativity and metabolic stability, making it suitable for covalent drug design . Chloromethyl and ethoxymethyl substituents facilitate nucleophilic displacement, enabling modular synthesis of derivatives (e.g., iodinated analogs via NaI substitution) .

Physicochemical Properties :

  • The trifluoromethyl derivative exhibits a lower boiling point (49°C at 32 mmHg) due to increased volatility compared to bulkier substituents .
  • Chloromethyl-substituted pyrimidines have higher melting points (63–64°C), likely due to stronger intermolecular halogen interactions .

Biological Activity :

  • Compounds with pyridinyl or trifluoromethyl groups show enhanced binding to biological targets (e.g., kinases, G-protein-coupled receptors) compared to aliphatic substituents .
  • Sulfur-containing derivatives (e.g., (2-methoxyethyl)thio ) may exhibit improved bioavailability due to thioether-mediated membrane permeability .

Synthetic Utility :

  • 2,4-Dichloro-5-(chloromethyl)pyrimidine serves as a precursor for iodinated analogs (91% yield with NaI), highlighting its versatility in halogen exchange reactions .
  • Ethoxymethyl-substituted pyrimidines are intermediates in alkylation reactions, enabling the introduction of diverse functional groups .

Biological Activity

Introduction

2,4-Dichloro-5-(pyridin-3-yl)pyrimidine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of 2,4-Dichloro-5-(pyridin-3-yl)pyrimidine can be represented as follows:

C9H6Cl2N4\text{C}_9\text{H}_6\text{Cl}_2\text{N}_4

This compound features a pyrimidine ring substituted with a pyridine group and two chlorine atoms at the 2 and 4 positions. The presence of these functional groups is crucial for its biological activity.

1. Anticancer Activity

Recent studies have highlighted the potential of 2,4-Dichloro-5-(pyridin-3-yl)pyrimidine as an anticancer agent. In vitro assays have demonstrated its efficacy against various cancer cell lines.

Cell Line IC50 (µM) Reference
MCF-70.09 ± 0.0085
A5490.03 ± 0.0056
Colo-2050.01 ± 0.074

Case Study: Efficacy in Cancer Treatment

In a comparative study, compounds related to 2,4-Dichloro-5-(pyridin-3-yl)pyrimidine were tested against etoposide, a standard chemotherapeutic agent. The results indicated that the new compounds exhibited superior activity in inhibiting cell proliferation across multiple cancer types, suggesting their potential as effective anticancer agents .

2. Anti-inflammatory Activity

The compound has also shown promise in anti-inflammatory applications. Studies indicate that it significantly inhibits cyclooxygenase-2 (COX-2) activity, a key enzyme involved in inflammation.

Compound IC50 (µM) Standard
2,4-Dichloro-5-(pyridin-3-yl)pyrimidine0.04 ± 0.02Celecoxib

This inhibition suggests that the compound could be developed further for treating inflammatory diseases .

3. Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various pathogens. It has shown activity against both bacterial and fungal strains.

Microbial Strain Activity Reference
E. coliModerate Inhibition
S. aureusModerate Inhibition
C. albicansModerate Inhibition

These findings indicate that it may serve as a lead compound for developing new antimicrobial agents.

Structure-Activity Relationships (SAR)

Research into the SAR of pyrimidine derivatives suggests that modifications to the core structure can enhance biological activity. For instance, the introduction of electron-donating groups at specific positions on the pyrimidine ring has been associated with increased potency against cancer cells and improved anti-inflammatory effects .

Q & A

Q. What are the recommended synthetic routes for 2,4-dichloro-5-(pyridin-3-yl)pyrimidine, and how can reaction conditions be optimized?

Methodology :

  • Nucleophilic substitution : Start with 2,4-dichloropyrimidine derivatives (e.g., 2,4-dichloro-5-(iodomethyl)pyrimidine, CAS 7627-44-3) and substitute the halogen with pyridin-3-yl groups via Suzuki-Miyaura coupling or metal-catalyzed cross-coupling reactions .
  • Optimization : Use polar aprotic solvents (e.g., DMF, THF) with Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts. Monitor reaction progress via TLC or HPLC. Adjust temperature (80–120°C) and stoichiometry (1:1.2 molar ratio of halide to pyridinylboronic acid) to improve yields .

Q. How can the purity and structural integrity of 2,4-dichloro-5-(pyridin-3-yl)pyrimidine be validated?

Methodology :

  • Analytical techniques :
    • NMR : Confirm substitution patterns using ¹H/¹³C NMR (e.g., pyridinyl protons at δ 8.5–9.0 ppm, pyrimidine C-Cl signals at δ 160–170 ppm).
    • LC-MS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 256.6) and purity (>95% by area normalization) .
    • Elemental analysis : Match experimental C, H, N values to theoretical calculations (e.g., C: 46.3%, H: 1.9%, N: 21.6%) .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

Methodology :

  • Solubility testing : Dissolve in polar aprotic solvents (DMF, DMSO) or chlorinated solvents (dichloromethane) due to its low solubility in water (<0.1 mg/mL). Use sonication or heating (40–60°C) to enhance dissolution .
  • Applications : Prefer DMSO for biological assays (ensure <1% v/v to avoid cytotoxicity) or dichloromethane for organic syntheses .

Q. What safety protocols are critical when handling this compound?

Methodology :

  • Hazard mitigation : Use PPE (gloves, goggles, lab coat) due to potential toxicity of chlorinated pyrimidines.
  • Waste disposal : Collect halogenated waste separately and treat via incineration or professional chemical waste services to avoid environmental contamination .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the compound’s molecular geometry?

Methodology :

  • Crystallization : Grow crystals via vapor diffusion (e.g., dichloromethane/hexane) and collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement : Use SHELXL for structure solution. Analyze bond lengths (e.g., C-Cl ≈ 1.73 Å, C-N ≈ 1.32 Å) and angles to confirm stereoelectronic effects .
  • Example : A related pyrazolo[1,5-a]pyrimidine structure (R factor = 0.055) validated planar geometry and halogen bonding .

Q. How do computational models (e.g., DFT) predict reactivity in functionalization reactions?

Methodology :

  • DFT calculations : Use Gaussian or ORCA to compute frontier molecular orbitals (HOMO/LUMO). Predict regioselectivity for substitutions at C2/C4 positions based on electron density maps.
  • Validation : Compare calculated activation energies (ΔG‡) with experimental yields for Suzuki couplings or aminations .

Q. What strategies enable selective functionalization of the pyrimidine ring for drug discovery?

Methodology :

  • Site-selective reactions :
    • C2 modification : Substitute Cl with amines or alkoxy groups under mild conditions (e.g., K₂CO₃, DMF, 60°C).
    • C4 modification : Use Pd catalysis for arylations. Monitor selectivity via HPLC-MS .
  • Case study : Analogous pyrido[2,3-d]pyrimidines achieved 85% yield in C7-arylations using Pd(OAc)₂/XPhos .

Q. How can contradictory data on logP and bioavailability be resolved?

Methodology :

  • Experimental vs. computational logP : Measure logP via shake-flask method (e.g., 2.72 observed vs. 2.85 predicted) and adjust QSAR models using solvent-accessible surface area (SASA) corrections .
  • Bioavailability : Perform parallel artificial membrane permeability assays (PAMPA) to correlate logP with permeability (e.g., Pe ≈ 5 × 10⁻⁶ cm/s) .

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